Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride

Description

Systematic IUPAC Nomenclature and Structural Representation

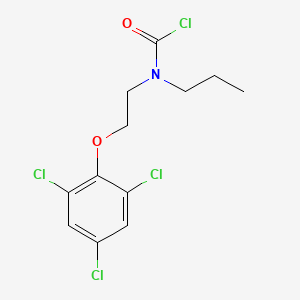

The systematic IUPAC name for this compound is derived from its molecular structure, which consists of three primary components:

- A 2,4,6-trichlorophenoxy group attached to an ethyl chain.

- A carbamoyl chloride functional group (-C(O)NCl).

- A propyl substituent bonded to the nitrogen atom of the carbamoyl moiety.

The full IUPAC name is propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl chloride , reflecting the substituents' positions and bonding hierarchy. Structurally, the molecule features a central carbamoyl chloride group flanked by a trichlorophenoxyethyl chain and a propyl group. The phenoxy ring’s chlorine atoms occupy the 2, 4, and 6 positions, conferring steric and electronic effects critical to its reactivity.

CAS Registry Number and Alternative Chemical Designations

As of the latest available data, the CAS Registry Number for this compound has not been explicitly listed in the provided sources. However, structurally related compounds, such as N-(propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl)formamide (CAS 139542-32-8), share similar backbone features but differ in functional groups. Alternative designations for the compound may include:

- 2,4,6-Trichlorophenoxyethyl propylcarbamoyl chloride

- N-Propyl-N-(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride

These variants emphasize the substituents’ arrangement and are consistent with IUPAC naming conventions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₁₃Cl₃NO₂ , derived from the following components:

- 12 carbon atoms : 6 from the aromatic ring, 2 from the ethyl chain, 3 from the propyl group, and 1 from the carbamoyl chloride.

- 13 hydrogen atoms : Distributed across the ethyl, propyl, and aromatic substituents.

- 3 chlorine atoms : All located on the phenoxy ring.

- 1 nitrogen atom : Central to the carbamoyl group.

- 2 oxygen atoms : One in the phenoxy ether and one in the carbamoyl chloride.

The molecular weight is calculated as 353.63 g/mol , with contributions from each element’s atomic mass.

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Carbon (C₁₂) | 144.12 |

| Hydrogen (H₁₃) | 13.13 |

| Chlorine (Cl₃) | 106.35 |

| Nitrogen (N) | 14.01 |

| Oxygen (O₂) | 32.00 |

| Total | 353.63 |

Structural Analogues and Homologous Compounds

This compound belongs to a family of chlorophenoxyethyl carbamoyl derivatives. Key analogues include:

These analogues highlight the impact of functional group modifications on biological activity and physicochemical properties. For instance, replacing the carbamoyl chloride with an amine group (as in CID 3842173) eliminates electrophilic reactivity, altering its interaction with biological targets. Similarly, reducing chlorine substituents (e.g., dichloro vs. trichloro) affects binding affinity to pesticidal enzymes.

Properties

IUPAC Name |

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl4NO2/c1-2-3-17(12(16)18)4-5-19-11-9(14)6-8(13)7-10(11)15/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYIEUFYGYSGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCOC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl4NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223802 | |

| Record name | Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73616-22-5 | |

| Record name | N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73616-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073616225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl[2-(2,4,6-trichlorophenoxy)ethyl]carbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethylamine with propyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various derivatives depending on the nucleophile used .

Scientific Research Applications

Agricultural Applications

1. Pesticide Activity

- Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride exhibits notable biological activity as a pesticide. Its mechanism of action generally involves disrupting cellular processes in target organisms, which is crucial for effective pest control.

- The compound's trichlorophenoxy moiety contributes to its herbicidal properties, making it particularly valuable against various agricultural pests while maintaining a relatively low toxicity profile for non-target species.

2. Herbicidal Properties

- The chlorinated structure enhances the compound's effectiveness in controlling weeds and fungal pathogens. Studies have shown that it can selectively target specific pests without adversely affecting crops.

Environmental Science Applications

1. Environmental Monitoring

- This compound can be utilized for environmental testing due to its structural complexity and potential degradation products. Understanding its behavior in soil and water systems is vital for assessing environmental impact .

2. Research on Chlorinated Compounds

- The compound serves as a model for studying the behavior and degradation of chlorinated phenoxy herbicides in environmental contexts. Its interactions with biological systems can inform strategies to mitigate resistance development among pest populations.

Analytical Techniques

1. High-Performance Liquid Chromatography (HPLC)

- The separation and analysis of this compound can be effectively performed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, with phosphoric acid or formic acid used depending on the application .

- This method is scalable and suitable for isolating impurities in preparative separations as well as pharmacokinetic studies.

Case Study 1: Efficacy Against Specific Pests

Research has demonstrated the efficacy of this compound against common agricultural pests such as aphids and certain fungal pathogens. Field trials indicated a significant reduction in pest populations with minimal impact on beneficial insects.

Case Study 2: Environmental Impact Assessment

Studies conducted to evaluate the environmental persistence of this compound revealed that while it is effective in pest control, careful management is necessary to prevent accumulation in soil and water systems. Monitoring programs have been established to track its degradation products and assess ecological risks.

Mechanism of Action

The mechanism of action of Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is most closely related to prochloraz (ISO name; CAS 67747-09-5), a broad-spectrum imidazole fungicide. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Metabolic and Environmental Behavior

- Prochloraz Metabolism: In plants, prochloraz degrades into N’-formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44596) and eventually 2,4,6-trichlorophenol (2,4,6-TCP), a persistent environmental pollutant .

- Carbamoyl Chloride Stability: The chloride’s hydrolytic instability limits its environmental persistence.

Derivatives and Isotopic Labeling

A deuterated analog, N-(Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl)formamide-d7 (CAS 139542-32-8), is used in isotopic tracing studies to investigate metabolic pathways and environmental fate . This highlights the parent compound’s role in advanced agrochemical research.

Biological Activity

Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride, also known by its CAS number 73616-22-5, is a compound that exhibits significant biological activity, particularly in the fields of agriculture and environmental science. This article explores its biological properties, potential applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃Cl₄NO₂ |

| Molecular Weight | 345.049 g/mol |

| Density | 1.393 g/cm³ |

| Boiling Point | 448.5 °C at 760 mmHg |

| Flash Point | 225.1 °C |

| LogP | 5.096 |

The compound features a complex structure with a propyl group linked to a 2-(2,4,6-trichlorophenoxy)ethyl moiety and a carbamoyl chloride functional group. The presence of the 2,4,6-trichlorophenoxy group suggests potential herbicidal and fungicidal properties due to its structural similarities with other known pesticides.

Herbicidal Properties

Research indicates that compounds with similar structures to this compound exhibit herbicidal activity . The chlorinated phenoxy moiety is known for disrupting plant growth by interfering with hormonal balance and inhibiting specific enzymatic pathways associated with plant development . This compound may serve as a potent herbicide in agricultural practices.

Fungicidal Activity

The compound is also associated with fungicidal properties . It is a metabolite of propiconazole, a widely used fungicide. Studies suggest that it may exhibit antifungal activity by targeting fungal cell membranes or metabolic pathways . However, specific research on the fungicidal effects of this compound remains limited.

Case Studies and Research Findings

-

Metabolism and Residue Studies :

- In studies involving rats treated with prochloraz (a related fungicide), it was found that the compound was extensively metabolized with no unchanged product excreted in urine. Residues were primarily found in liver and plasma . This indicates that related compounds may also undergo significant metabolism in biological systems.

- Induction of Enzymatic Activity :

-

Bioaccumulation Studies :

- Research on the bioaccumulation of fungicides like prochloraz in aquatic organisms such as Hyalella azteca and Gammarus pulex highlighted the potential for environmental impact due to pesticide runoff and accumulation in food webs . This raises concerns about the ecological consequences of using such compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are established for Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : The compound is synthesized via a multi-step process. First, 2-(2,4,6-trichlorophenoxy)ethyl chloride is prepared by reacting 2-phenoxyethyl chloride with chlorine gas (0–60°C) in the presence of urea as a catalyst . This intermediate is then reacted with n-propylamine (20–150°C) to form N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, which is subsequently treated with phosgene or thionyl chloride to yield the carbamoyl chloride derivative . Optimization involves controlling stoichiometry, solvent selection (e.g., dichloromethane or toluene), and catalytic additives (e.g., tetra-alkyl ammonium halides) to improve yield and purity .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm proton environments (e.g., trichlorophenoxy protons at δ 6.8–7.2 ppm, propyl chain protons at δ 0.8–1.6 ppm) .

- HPLC-MS : Detect impurities using reverse-phase C18 columns with acetonitrile/water gradients and monitor m/z 356.0 ([M+Cl]⁻) .

- Elemental analysis : Verify Cl content (theoretical: ~40.1%) .

Q. What is the role of this compound in synthesizing agrochemicals like Prochloraz?

- Methodological Answer : It serves as a precursor in Prochloraz synthesis. The carbamoyl chloride reacts with imidazole to form the imidazole-1-carboxamide backbone of Prochloraz. Critical intermediates include N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine and its urea derivatives (e.g., BTS 44595) .

Advanced Research Questions

Q. What are the primary metabolic pathways and degradation products of this compound in biological systems?

- Methodological Answer : In plants, the compound undergoes hydrolysis to form N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44595) and further degrades to 2,4,6-trichlorophenol (2,4,6-TCP) via enzymatic cleavage . To track metabolites:

- Radiolabeling : Use ¹⁴C-labeled carbamoyl chloride in exposure studies.

- LC-MS/MS : Monitor m/z transitions (e.g., 2,4,6-TCP at m/z 196.9 → 161.0) in tissue extracts .

Q. How does the electronic structure influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing trichlorophenoxy group enhances electrophilicity at the carbonyl carbon. Computational studies (DFT/B3LYP) can model charge distribution, showing high partial positive charge (+0.35 e) at the carbonyl C, facilitating nucleophilic attack by amines or alcohols . Experimental validation: Kinetics of reactions with aniline derivatives in polar aprotic solvents (e.g., THF) at varying temperatures.

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Challenges include low solubility in common solvents and polymorphism. Strategies:

- Solvent screening : Use mixed solvents (e.g., 2-propanol/water) for slow evaporation.

- Seeding : Introduce microcrystals from prior batches to control nucleation.

- Cryocooling : Stabilize crystals at 100 K during data collection. Reference SHELX protocols for structure refinement .

Q. How can residue levels of this compound be quantified in complex matrices like soil or plant tissues?

- Methodological Answer :

- Extraction : Use accelerated solvent extraction (ASE) with dichloromethane/hexane (1:1) .

- Cleanup : Pass extracts through Florisil® columns to remove pigments.

- Detection : GC-ECD or GC-MS (SIM mode for m/z 356.0 and 196.9) with internal standards (e.g., deuterated 2,4,6-TCP) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.